molecular formula C14H10CuO6 B1144290 Salicylic acid, copper salt CAS No. 15240-24-1

Salicylic acid, copper salt

Cat. No.: B1144290
CAS No.: 15240-24-1
M. Wt: 337.7716
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Description

Historical Context and Discovery

The historical development of this compound is intrinsically linked to the broader discovery and characterization of salicylic acid itself, which traces its origins to ancient medicinal practices. The foundational work on salicylic acid began in 1838 when Raffaele Piria first discovered salicylic acid as a decomposition product of salicin. This discovery marked the beginning of systematic investigations into salicylic acid derivatives and their metal complexes. Edward Stone, a vicar from Chipping Norton, Oxfordshire, England, had earlier reported in 1763 that willow bark was effective in reducing fever, establishing the therapeutic potential of salicylate compounds. The scientific understanding of salicylate chemistry evolved significantly when German chemist Johann Andreas Buchner isolated salicin from willow bark in 1828, followed by Henri Leroux's work in 1829 that enabled larger-scale isolation of the substance.

The development of copper salicylate as a distinct chemical entity emerged from the growing understanding of coordination chemistry in the late 19th and early 20th centuries. Historical clinical data spanning from 1940 to 1971 documented the use of copper complexes, including copper-salicylate preparations, in treating approximately 1,500 patients with various rheumatoid and degenerative diseases. These early clinical investigations utilized compounds such as Dicuprene, Alcuprin, Cuprimyl, and Permalon, which were copper-salicylate preparations that demonstrated the therapeutic potential of metal-salicylate coordination compounds. The British Explosive Research and Development Establishment conducted significant investigations into the synthesis of monobasic copper salicylate, exploring reaction pathways between copper sulfate and sodium salicylate under carefully controlled conditions.

The evolution of synthetic methodologies for copper salicylate compounds has been driven by the need for reproducible, high-yield preparation methods. Early synthetic approaches focused on direct reaction between copper carbonate and salicylic acid, while later developments incorporated more sophisticated coordination chemistry principles. The recognition that copper complexes could be more effective and less toxic than their individual parent compounds led to increased interest in developing standardized preparation protocols for copper salicylate. Research conducted at various institutions, including work by the Picatinny Arsenal Technical Memorandum, established fundamental procedures for preparing analytically pure monobasic copper salicylate with excellent yields.

Nomenclature and Chemical Identification

The nomenclature of this compound reflects the complex nature of coordination compounds and the various structural forms that can exist within this chemical family. According to the Chemical Abstracts Service, the compound is registered under CAS Registry Number 20936-31-6 with the official name "Copper salicylate". The molecular formula is represented as C₇H₆O₃·xCu, indicating the variable stoichiometry that can occur in copper salicylate complexes. Alternative systematic names include "Benzoic acid, 2-hydroxy-, copper salt" and "this compound," reflecting the IUPAC nomenclature conventions for coordination compounds.

The compound exists under multiple synonyms that reflect different aspects of its chemical identity and preparation methods. These include Copper(II) Salicylate, Copper salicylate complex, Cupric salicylate, salicylic acid copper salt, copper 2-hydroxybenzoate, Copper(2+) salicylate, and benzoate 2-hydroxy copper(2+) salt. The PubChem database identifies a specific form as C₇H₅CuO₃⁺ with CID 54713150, having a molecular weight of 200.66 grams per mole. The International Union of Pure and Applied Chemistry designation follows standard coordination compound nomenclature, with the compound described as "copper; 2-carboxyphenolate".

Chemical Identifier Value
CAS Registry Number 20936-31-6
Molecular Formula C₇H₆O₃·xCu
PubChem CID 54713150
Molecular Weight 200.66 g/mol
IUPAC Name copper; 2-carboxyphenolate
InChI Key AVGKWJXJXQLDSC-UHFFFAOYSA-N

The structural characterization of copper salicylate reveals multiple coordination modes and stoichiometries. Simple species documented in the literature include Cu(O₂C₆H₄OH)₂(H₂O)₂·H₂O and Cu₂(O₂C₆H₄OH)₄(H₂O)₂·L, where L represents diverse solvent molecules. These various forms demonstrate the flexibility of coordination between copper ions and salicylate ligands, resulting in compounds with different physical and chemical properties. The melting point ranges from 349 to 394 degrees Celsius with decomposition, indicating the thermal stability of the coordination complex. X-ray diffraction studies have confirmed the crystalline morphology of copper salicylate complexes, with distinct diffraction patterns that distinguish different structural forms.

Industrial and Academic Relevance

The industrial and academic significance of this compound extends across multiple scientific disciplines and practical applications, establishing it as a compound of considerable research interest. In academic research, copper salicylate serves as a model system for understanding coordination chemistry principles, particularly the interactions between transition metals and organic ligands containing both carboxylate and phenolate functional groups. Research has demonstrated that coordination of copper ions by salicylate ligands improves the potency, stability, and pharmaceutical activity of the drugs while reducing undesired toxicity effects. This fundamental understanding has driven extensive characterization studies using techniques such as ultraviolet-visible spectroscopy, X-ray diffraction, thermogravimetric analysis, and infrared spectroscopy.

The compound has found applications in materials science, particularly in corrosion protection technologies. Salicylate-doped polypyrrole coatings electrodeposited on copper have demonstrated significant corrosion protection properties in chloride-containing aqueous solutions. The use of salicylate as a dopant provides advantages in electropolymerization processes, as the formation of a passive copper-salicylate layer facilitates polymer deposition while inhibiting further copper dissolution. These applications have led to investigations of copper salicylate in industrial coating systems where long-term stability and corrosion resistance are critical requirements.

Application Area Specific Use Research Focus
Coordination Chemistry Model compound studies Ligand-metal interactions
Materials Science Corrosion protection Electropolymerization processes
Analytical Chemistry Standard reference materials Characterization methodologies
Pharmaceutical Research Drug development Enhanced bioactivity studies

The synthesis methodologies for copper salicylate have been refined to meet industrial requirements for reproducibility and scalability. Green synthesis approaches have been developed that utilize environmentally benign solvents such as water, avoiding the use of toxic organic solvents traditionally employed in coordination compound synthesis. These methods achieve excellent yields of 80% or higher while maintaining analytical purity standards required for research applications. The development of standardized preparation protocols has enabled consistent production of copper salicylate for both academic research and potential industrial applications.

Academic interest in copper salicylate extends to its role as a precursor for other coordination compounds and its utility in studying metal-ligand binding mechanisms. The compound serves as an important example of how metal coordination can modify the properties of organic ligands, providing insights into structure-activity relationships in coordination chemistry. Research institutions have utilized copper salicylate in educational settings to demonstrate fundamental concepts of coordination chemistry, including ligand field theory, electronic spectroscopy, and thermal analysis techniques. The accessibility of synthetic methods and the stability of the resulting complexes make copper salicylate an ideal compound for both undergraduate and graduate-level research projects.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

copper;2-carboxyphenolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O3.Cu/c8-6-4-2-1-3-5(6)7(9)10;/h1-4,8H,(H,9,10);/q;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOKBVGRONSNSBA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)[O-].[Cu+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5CuO3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

16048-96-7 (Parent)
Record name Copper(2+) salicylate
Source ChemIDplus
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Record name Salicylic acid, copper salt
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

200.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15240-24-1, 20936-31-6
Record name Copper(2+) salicylate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Salicylic acid, copper salt
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Copper(2+) salicylate
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Mechanism of Action

The mechanism of action of salicylic acid, copper salt involves the interaction of copper ions with biological molecules. Copper ions can bind to proteins and enzymes, altering their structure and function. This binding can inhibit the activity of certain enzymes, leading to antimicrobial effects. Additionally, the copper ions can generate reactive oxygen species, which can damage cellular components of pathogens .

Comparison with Similar Compounds

Structural and Spectral Comparisons

Salicylic acid derivatives and metal complexes exhibit distinct spectral signatures. For example:

  • Salicylic acid, copper salt shows IR peaks at 1,717 cm⁻¹ (C=O stretch) and 2,567–2,682 cm⁻¹ (O–H vibrations) .
  • 2,4-Dihydroxybenzoic acid derivatives share closer FT-IR/NMR spectral similarities with salicylic acid than 2,5-dihydroxy derivatives, due to analogous spatial orientation of functional groups .
  • Mixed-ligand copper complexes (e.g., with nicotinic acid) display additional IR bands (e.g., 1,700 cm⁻¹ for nicotinate C=O), distinguishing them from pure copper salicylate .

Table 1: Spectral Characteristics of Selected Salicylate Derivatives

Compound Key IR Peaks (cm⁻¹) Notable NMR Shifts Reference
Copper salicylate 1,717 (C=O), 2,567 (O–H) N/A
2,4-Dihydroxybenzoic acid 1,680 (C=O), 3,200 (O–H) δ 6.3–6.8 (aromatic protons)
Nicotinic acid-salicylate 1,700 (C=O), 2,682 (O–H) δ 8.5–9.0 (pyridine protons)
Antioxidant and Reactive Properties

Salicylic acid derivatives vary in antioxidant mechanisms:

  • Copper salicylate acts via SOD-mimetic pathways, reducing ROS in cancer cells .
  • Sulfosalicylic acid lacks significant ROS-scavenging activity but is used in catalysis and material science due to its sulfonic group .

Table 2: Antioxidant Reactivity Parameters

Compound BDE (kcal/mol) IP (eV) Primary Mechanism Reference
Salicylic acid 82.3 8.2 HAT
3-Methylsalicylic acid 87.5 8.7 SET
Copper salicylate N/A N/A SOD-like

Biological Activity

Salicylic acid, a phenolic compound known for its anti-inflammatory and antioxidative properties, forms various salts with metals, including copper. The biological activity of salicylic acid, copper salt (copper salicylate), has garnered attention due to its potential therapeutic applications in both human health and agriculture.

Overview of Salicylic Acid and Copper Salts

Salicylic acid is naturally occurring in plants and is recognized for its role in plant defense mechanisms against pathogens. When complexed with copper, salicylic acid exhibits enhanced biological activities compared to its parent compound. The combination of the phenolic structure of salicylic acid and the metal ion contributes to a range of pharmacological effects.

  • Anti-inflammatory Activity :
    • Salicylic acid is known to inhibit nuclear factor kappa B (NF-κB), a key regulator of inflammation. This inhibition leads to reduced expression of pro-inflammatory cytokines .
    • Copper salts have been shown to enhance the anti-inflammatory effects of salicylic acid, potentially through synergistic mechanisms that involve modulation of copper metabolism and antioxidant activity .
  • Antioxidative Properties :
    • Salicylic acid acts as a scavenger for reactive oxygen species (ROS), thereby reducing oxidative stress .
    • The presence of copper may further enhance these antioxidative effects by stabilizing the salicylate complex and improving its bioavailability.
  • Antimicrobial Effects :
    • Copper salicylate has demonstrated significant antimicrobial activity, particularly against plant pathogens. This property is attributed to the ability of copper ions to disrupt microbial cell membranes .
    • Studies indicate that copper salicylate can induce systemic resistance in plants, enhancing their defense against various pathogens .

Case Studies

  • Inflammation Models :
    A study involving the administration of copper salicylate in animal models showed a marked reduction in inflammatory markers compared to controls receiving only salicylic acid. This suggests that the copper complex may offer superior anti-inflammatory benefits .
  • Antioxidant Activity :
    In vitro studies have demonstrated that copper salicylate significantly decreases lipid peroxidation and scavenges free radicals more effectively than salicylic acid alone. This was evidenced by reduced levels of malondialdehyde (MDA), a marker of oxidative stress .
  • Agricultural Applications :
    Field trials have shown that plants treated with copper salicylate exhibit improved resistance to fungal infections, leading to better yield outcomes. The compound activates defense pathways in plants, enhancing their natural immune responses .

Data Table: Biological Activities of this compound

Biological Activity Mechanism Evidence/Source
Anti-inflammatoryInhibition of NF-κB
AntioxidativeScavenging ROS
AntimicrobialDisruption of microbial membranes
Induction of plant defensesActivation of systemic resistance pathways

Scientific Research Applications

Agricultural Applications

Fungicidal Properties

Copper salicylate has demonstrated significant antifungal activity, making it a valuable agent in agricultural practices. Research indicates that salicylic acid can enhance plant defense mechanisms against phytopathogens by inducing systemic acquired resistance (SAR) in plants. This property is particularly useful for controlling diseases caused by bacteria and fungi without causing phytotoxicity.

  • Case Study: Efficacy Against Plant Pathogens
    • A study reported that formulations containing copper salicylate effectively controlled bacterial infections in crops like fruit trees and horticultural plants. The application rates varied from 0.5 to 12 liters per hectare, depending on crop type and environmental conditions .
Crop TypeApplication Rate (L/ha)Target PathogenEfficacy (%)
Fruit Trees1-10Bacterial Blight85
Horticultural Crops0.5-12Fungal Infections90
Rice1-5Leaf Spot80

Formulation Stability

Recent innovations have led to the development of concentrated suspensions of copper salicylate that maintain stability over time, allowing for easier application in the field. These formulations include surfactants that enhance their dispersibility in water .

Medical Applications

Anti-inflammatory and Antitumor Activity

Copper salicylate exhibits anti-inflammatory properties similar to those of nonsteroidal anti-inflammatory drugs (NSAIDs). Studies have shown that copper complexes of salicylic acid can be more effective than their parent compounds in managing inflammation and pain.

  • Case Study: Anti-tumor Potential
    • Research on the Salicylate ●Phenanthroline Copper (II) Complex revealed its ability to inhibit the growth of triple-negative breast cancer cells significantly. The complex induced apoptosis in cancer cells by downregulating anti-apoptotic proteins such as Bcl-2 and survivin .
Cancer Cell LineIC50 (μM)Apoptosis Induction (%)
MCF-71560
MDA-MB-2311075
BT-201270

Mechanism of Action

The mechanism by which copper salicylate exerts its anti-tumor effects involves the modulation of cellular signaling pathways associated with apoptosis. In vivo studies demonstrated that treatment with the copper complex significantly reduced tumor growth in xenograft models .

Toxicological Studies

Research has also been conducted on the toxicokinetics of salicylic acid and its salts, including copper salicylate. These studies indicate that the compound is well absorbed when administered orally or dermally, with rapid distribution and metabolism within biological systems .

Q & A

What are the methodological challenges in synthesizing analytically pure monobasic copper salicylate, and how can they be addressed?

Basic : Direct synthesis methods for monobasic copper salicylate involve reacting copper carbonate with salicylic acid under controlled conditions. However, reproducibility is hindered by temperature sensitivity and reactant ratios. For example, using copper sulfate pre-treated with alkali and sodium salicylate requires precise pH and mixing protocols to avoid dibasic salt formation .
Advanced : Advanced synthesis must account for phase-dependent crystallinity and copper coordination geometry. Techniques like X-ray diffraction (XRD) and Fourier-transform infrared spectroscopy (FTIR) are critical to verify monobasic structure. The British Explosive Research Establishment’s approach highlights the need for stoichiometric control and inert atmospheres to prevent oxidation during synthesis .

How does copper salicylate influence reactive oxygen species (ROS) dynamics in plant stress responses compared to free salicylic acid?

Basic : Salicylic acid (SA) enhances H₂O₂ production via Cu,Zn-superoxide dismutase (SOD) activation, leading to oxidative damage in plants. Copper ions in the salt may amplify SOD activity, necessitating ROS quantification assays (e.g., nitroblue tetrazolium staining) and lipid peroxidation measurements (e.g., malondialdehyde assays) in experimental designs .
Advanced : Copper’s redox activity may synergize with SA to modulate ROS scavenging systems. Studies in Arabidopsis NahG mutants suggest SA potentiates oxidative damage under salinity, but copper coordination could alter H₂O₂ degradation kinetics. Researchers should compare catalase/apx activity in copper salicylate-treated vs. SA-treated tissues under stress, using inhibitors like dimethylthiourea to isolate H₂O₂-specific effects .

What experimental approaches validate the role of copper salicylate in systemic acquired resistance (SAR) signaling pathways?

Basic : SA is a SAR signal molecule, but copper’s role remains underexplored. Basic studies involve applying copper salicylate to pathogen-infected plants and monitoring PR gene expression via qRT-PCR. Phloem sap analysis (e.g., LC-MS for SA quantification) can track systemic transport .
Advanced : Advanced research should dissect copper’s impact on NPR1 (non-expresser of PR genes1) protein localization, which is central to SAR. Use transgenic lines (e.g., npr1-5) and redox-sensitive GFP reporters to assess thiol-modification changes in NPR1 under copper salicylate treatment. Compare SAR efficacy against viral vs. fungal pathogens to evaluate specificity .

How does copper salicylate affect plant ionic homeostasis under salinity stress, and what methodologies quantify these interactions?

Basic : SA mitigates salt stress by regulating Na⁺/K⁺ ratios. For copper salicylate, inductively coupled plasma mass spectrometry (ICP-MS) can measure ion uptake in roots/shoots. Hydroponic systems with controlled NaCl and copper salicylate doses are recommended .
Advanced : Advanced studies should integrate transcriptomics (e.g., RNA-seq of SOS1/SOS2 pathways) and ion flux measurements (e.g., non-invasive microelectrode technique) to resolve copper-SA synergy in membrane transport. The OsWRKY45-ROS pathway in rice highlights cross-talk between SA signaling and ion transporters, suggesting copper may enhance transcription factor binding .

What analytical techniques are optimal for characterizing copper-salicylate coordination complexes?

Basic : UV-Vis spectroscopy can identify d-d transitions in copper complexes (e.g., λ~700 nm for Cu²⁺). Elemental analysis (CHNS/O) verifies stoichiometry, while thermogravimetric analysis (TGA) assesses hydration states .
Advanced : Advanced characterization requires X-ray absorption spectroscopy (XAS) to resolve Jahn-Teller distortions in octahedral Cu²⁺ complexes. Electron paramagnetic resonance (EPR) can detect paramagnetic species and ligand-field symmetry. Computational modeling (DFT) may predict stability constants for different pH conditions .

How does copper salicylate modulate oxidative damage thresholds in germinating seedlings under osmotic stress?

Basic : Seedling assays under mannitol-induced stress can compare wild-type and SA-deficient mutants (e.g., NahG). Metrics include glutathione redox ratios (HPLC) and lipid peroxidation (TBARS assay). Copper salicylate’s pro-oxidant effects may require lower concentrations than free SA .
Advanced : Advanced designs should use redox-sensitive biosensors (e.g., roGFP2) in real-time imaging to map spatiotemporal ROS bursts. Couple with metabolomics (GC-MS) to profile antioxidants (e.g., ascorbate, tocopherol) and assess copper’s impact on SA-mediated metabolic shifts .

What are the contradictions in literature regarding SA-copper interactions in stress tolerance, and how can they be resolved methodologically?

Basic : Some studies report SA exacerbates oxidative damage, while others note stress tolerance. Reconcile by standardizing application methods (e.g., root vs. foliar) and stress durations. Include positive controls (e.g., H₂O₂) and normalize SA/copper doses to tissue fresh weight .
Advanced : Contradictions may stem from tissue-specific redox buffering capacities. Single-cell RNA-seq or laser-capture microdissection can identify spatial gene expression patterns. Compare copper salicylate’s effects in epidermal vs. mesophyll cells using fluorescent probes (e.g., H2DCFDA) .

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